molecular formula C13H23NO3S B2562565 2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone CAS No. 1448034-59-0

2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2562565
CAS No.: 1448034-59-0
M. Wt: 273.39
InChI Key: HXFBLVKKMMYGJO-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is particularly noted for its applications in drug discovery, medicinal chemistry, and material synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone typically involves the reaction of cyclopentanone with 4-(methylsulfonyl)piperidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or alkoxides replace the methylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Cyclopentyl ketones or carboxylic acids.

    Reduction: Cyclopentyl alcohols or amines.

    Substitution: Cyclopentyl derivatives with various substituents on the piperidine ring.

Scientific Research Applications

2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a building block for synthesizing more complex molecules in organic synthesis.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylsulfonyl)piperidin-1-yl)ethanone: Similar structure but lacks the cyclopentyl group.

    2-(4-Methylsulfonyl)piperidin-1-yl)propanone: Similar structure with a propanone group instead of ethanone.

Uniqueness

2-Cyclopentyl-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in the design of novel compounds with specific biological activities.

Properties

IUPAC Name

2-cyclopentyl-1-(4-methylsulfonylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3S/c1-18(16,17)12-6-8-14(9-7-12)13(15)10-11-4-2-3-5-11/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFBLVKKMMYGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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